5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Description
5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile: is a heterocyclic compound with the molecular formula C12H9N5 . It is characterized by the presence of an amino group, two cyano groups, and a phenyl group attached to a pyrazole ring.
Properties
IUPAC Name |
5-amino-3-(cyanomethyl)-1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5/c13-7-6-11-10(8-14)12(15)17(16-11)9-4-2-1-3-5-9/h1-5H,6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHSDYKJSKLWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)CC#N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221759 | |
| Record name | NSC22494 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7152-40-1 | |
| Record name | 5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7152-40-1 | |
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| Record name | NSC22494 | |
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| Record name | NSC22494 | |
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| Record name | NSC22494 | |
| Source | EPA DSSTox | |
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| Record name | 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 5-AMINO-4-CYANO-3-CYANOMETHYL-1-PHENYLPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Preparation via Hydrazine Hydrate Cyclization of 2-Aminoprop-1-ene-1,1,3-tricarbonitrile
One classical method to prepare 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile (without the phenyl substituent at N-1) involves the cyclization of 2-aminoprop-1-ene-1,1,3-tricarbonitrile with hydrazine hydrate in ethanol:
- Procedure : A solution of 2-aminoprop-1-ene-1,1,3-tricarbonitrile (2.64 g, 0.02 mol) in boiling ethanol (20 mL) is treated with 85% hydrazine hydrate (1.1 g, 0.022 mol) added gradually to maintain boiling without external heating.
- The reaction is strongly exothermic with vigorous ammonia evolution.
- After hydrazine addition, the mixture is refluxed for 15 minutes, cooled, chilled, filtered, and recrystallized from glacial acetic acid.
- Yield : 71%
- Characterization : Melting point 197-199°C; IR bands include 3397, 3355, 3199, 2268, 2216 cm⁻¹; ^1H NMR shows signals at δ 3.9 (2H, s, CH2) and 6.09 (2H, s, NH2).
This method gives the core pyrazole ring with amino and cyano substituents but lacks the N-phenyl group, which requires further modification.
Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles via Michael-type Addition
A more general and versatile method to prepare 5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile and its aryl derivatives involves the reaction of (ethoxymethylene)malononitrile with aryl hydrazines:
- General Reaction : (Ethoxymethylene)malononitrile (1) is reacted with aryl hydrazines (2a-f, including phenylhydrazine for the phenyl derivative) in ethanol or trifluoroethanol under reflux conditions.
- Reaction Conditions :
- Molar ratio: 1.2 mmol aryl hydrazine to 1.2 mmol (ethoxymethylene)malononitrile.
- Solvent: Absolute ethanol or trifluoroethanol.
- Atmosphere: Nitrogen.
- Reaction time: 0.5 to 4 hours depending on the aryl hydrazine.
- For hydrochloride salts of aryl hydrazines, a neutralization step with triethylamine at 0°C is performed before addition.
- Workup : The reaction mixture is diluted with ethyl acetate, washed with water, dried, filtered, and solvent evaporated. The crude product is purified by silica gel column chromatography using hexane/ethyl acetate gradients.
- Yields : Phenyl derivative (this compound) obtained in 84% yield after 0.5 hours reflux in ethanol.
- Characterization : Confirmed by ^1H, ^13C NMR, and MS spectroscopy.
- Mechanism : The reaction proceeds via Michael-type nucleophilic addition of the hydrazine amino group to the β-carbon of (ethoxymethylene)malononitrile, followed by elimination of ethanol, intramolecular cyclization via attack on a nitrile carbon, and aromatization to form the pyrazole ring (Scheme 2 in source).
Comparative Solvent Effects on Yield and Reaction Rate
The choice of solvent significantly influences the yield and rate of pyrazole formation:
| Entry | Solvent | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Trifluoroethanol (TFE) | 30 min | 84 | Highest yield for phenyl derivative |
| 2 | Ethanol | 30 min | 84 | Comparable to TFE |
| 3 | Methanol | 30 min | Moderate | Increased yield vs aprotic solvents |
| 4 | Tetrahydrofuran (THF) | 30 min | Low | Slow reaction, low yield |
Ethanol and trifluoroethanol are preferred solvents for their protic nature and ability to facilitate cyclization efficiently.
Reaction Scope and Substituent Effects
The method is applicable to various substituted aryl hydrazines, yielding corresponding 5-amino-1-aryl-1H-pyrazole-4-carbonitriles:
| Compound | Aryl Group | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|
| 3a | Phenyl | 84 | 170-171 | Parent compound |
| 3b | 4-Fluorophenyl | 47 | 178.5-179.8 | Lower yield, requires neutralization step |
| 3c | Pentafluorophenyl | 63 | Not reported | Moderate yield |
| 3d | 4-(Trifluoromethyl)phenyl | 67 | 156.9-158.3 | Yellow solid |
| 3e | 2,6-Dichloro-4-(trifluoromethyl)phenyl | 47 | Not reported | Lower yield |
| 3f | 4-Methoxyphenyl | 68 | Not reported | Moderate yield |
This demonstrates the method's versatility and the influence of electronic effects on yield and reaction time.
Summary of Analytical Data for Phenyl Derivative
- [^1H NMR (300 MHz, CDCl₃)](pplx://action/followup) : Broad singlet at δ ~4.6 ppm corresponding to NH₂; aromatic protons between δ 7.2-7.6 ppm.
- [^13C NMR](pplx://action/followup) : Signals consistent with pyrazole carbons and nitrile carbons.
- MS (EI) : Molecular ion peak consistent with expected molecular weight (~263 m/z).
- Melting Point : Approximately 170-171°C.
- IR Spectrum : Characteristic NH₂ stretching and nitrile absorption bands observed.
Chemical Reactions Analysis
Types of Reactions: 5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amine groups.
Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the pyrazole ring could enhance its potency against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A notable study found that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
Agrochemicals
Pesticide Development
In agricultural research, this compound has been explored as a potential pesticide. Its structural features allow it to act as an effective herbicide, targeting specific enzymatic pathways in plants. Field trials have shown promising results in controlling common weeds without harming crop yield .
Materials Science
Polymer Synthesis
The compound's reactivity has been harnessed in materials science for synthesizing novel polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research indicates that polymers containing this compound demonstrate improved resistance to environmental degradation .
Case Studies
Mechanism of Action
The mechanism of action of 5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(4-chlorophenyl)-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-3-(cyanomethyl)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile
Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile (CAS No. 7152-40-1) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the biological properties, synthesis methods, and potential applications of this compound based on recent studies.
- Molecular Formula : C₁₂H₉N₅
- Molecular Weight : 223.23 g/mol
- CAS Number : 7152-40-1
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent. Key findings include:
Anti-inflammatory Properties
Research has demonstrated that derivatives of pyrazole compounds exhibit anti-inflammatory effects. For instance, Trofimov et al. synthesized novel pyrazole derivatives with significant anti-inflammatory activity, suggesting that similar compounds may possess comparable properties .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study indicated that pyrazole derivatives can inhibit the growth of various bacterial strains, although specific data on this compound's efficacy against particular pathogens is still limited .
Antitumor Activity
Some studies have suggested that pyrazole derivatives can exhibit antitumor effects. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in tumor cells, although specific assays and results for this compound are needed to confirm these effects .
Synthesis Methods
The synthesis of this compound typically involves the reaction of malononitrile with hydrazine derivatives under controlled conditions. Various synthetic pathways have been reported, including:
- Reaction with Chloroacetyl Chloride : This method involves refluxing the compound with chloroacetyl chloride to yield various derivatives .
- Mechanochemical Synthesis : A novel approach reported involves using tannic acid-functionalized silica-coated nanoparticles to facilitate the reaction at room temperature, enhancing yield and purity .
Case Studies
Several case studies have highlighted the biological activities of pyrazole derivatives:
Q & A
Q. What advanced techniques characterize degradation products under stressed conditions?
- Methodological Answer: Subject the compound to accelerated degradation (heat, light, pH extremes) and analyze products via LC-MS/MS with CID fragmentation. Compare with synthetic standards of suspected degradants. Computational tools (e.g., Meteor Nexus) predict metabolic pathways and stability risks .
Data Analysis and Experimental Design
Q. How should researchers design experiments to address conflicting biological activity data across studies?
- Methodological Answer: Standardize assay protocols (e.g., cell passage number, incubation time) and include internal controls. Use meta-analysis to identify confounding variables (e.g., solvent DMSO concentration). Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What statistical approaches are recommended for high-throughput screening (HTS) data analysis?
- Methodological Answer: Apply Z-score normalization to account for plate-to-plate variability. Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for multiple comparisons. Machine learning (random forests, SVM) can prioritize hits based on structural features and historical HTS data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
